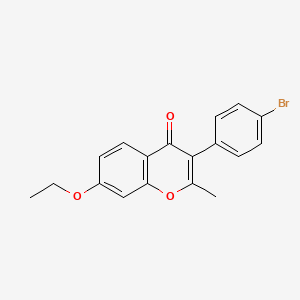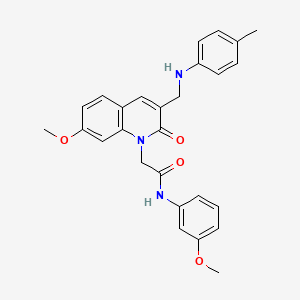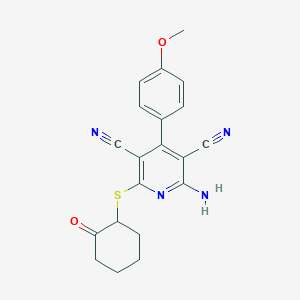
(E)-6-(tert-butyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-(tert-butyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C17H23N5O4 and its molecular weight is 361.402. The purity is usually 95%.
BenchChem offers high-quality (E)-6-(tert-butyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-(tert-butyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
A notable application of compounds related to "(E)-6-(tert-butyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one" is in the synthesis and antioxidant activity study. Research conducted by Novodvorskyi et al. (2022) presented the synthesis and structure elucidation of several new hydrazones containing a 1,2,4-triazine-5-one core. These compounds exhibited promising antioxidant activity, suggesting their potential as oxidative stress suppressors.
Mosquito-larvicidal and Antibacterial Properties
Further, the synthetic versatility of this chemical structure allows for the exploration of mosquito-larvicidal and antibacterial properties. Castelino et al. (2014) developed novel thiadiazolotriazin-4-ones exhibiting moderate mosquito-larvicidal and antibacterial activities, indicating a potential route for the development of new agents against malaria vectors and bacterial pathogens Castelino et al. (2014).
Chemical Synthesis and Reactivity
On the chemical synthesis front, compounds with a similar structural framework have been studied for their reactivity with carbonyl compounds, leading to the formation of hydrazones and various cyclic and acyclic products. The work by Mironovich and Ivanov (2003) highlights the synthetic utility of 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one in forming hydrazones and triazolo-triazines, demonstrating the compound's reactivity and potential in creating diverse chemical entities Mironovich & Ivanov (2003).
Crystal Structure Analysis
Research on compounds structurally related to "(E)-6-(tert-butyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one" has also included crystal structure analysis to understand their molecular configurations better. For instance, Castillo et al. (2009) conducted a study on the crystal structures of pyrazolo[3,4-d]oxazines, providing insight into their molecular and crystalline arrangements and the potential impact on their physical and chemical properties Castillo et al. (2009).
Eigenschaften
IUPAC Name |
6-tert-butyl-3-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-17(2,3)14-15(23)19-16(22-20-14)21-18-9-10-7-11(24-4)13(26-6)12(8-10)25-5/h7-9H,1-6H3,(H2,19,21,22,23)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICQJKDYBOXVBT-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(tert-butyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride](/img/structure/B2780063.png)
![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)

![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)


![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)
![(2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2780081.png)